3-Bromo-1-benzofuran-2-sulfonyl chloride
Overview
Description
3-Bromo-1-benzofuran-2-sulfonyl chloride: is an organic compound with the molecular formula C8H4BrClO3S and a molecular weight of 295.54 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of bromine, sulfonyl, and chloride functional groups makes this compound highly reactive and useful in various chemical reactions and applications.
Scientific Research Applications
3-Bromo-1-benzofuran-2-sulfonyl chloride has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and dyes.
Future Directions
Benzofuran compounds, including 3-Bromo-1-benzofuran-2-sulfonyl chloride, have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, benzofuran substituted chalcone compounds are important directions in anticancer drug research .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit cell growth . The bromo and sulfonyl chloride groups in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Given the observed anticancer activities of some benzofuran derivatives , it can be inferred that the compound may affect pathways related to cell growth and survival.
Result of Action
Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzofuran-2-sulfonyl chloride typically involves the sulfonylation of 3-bromo-1-benzofuran. This can be achieved by reacting 3-bromo-1-benzofuran with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
3-Bromo-1-benzofuran+Chlorosulfonic acid→3-Bromo-1-benzofuran-2-sulfonyl chloride+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-benzofuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Coupled Products: Formed by Suzuki-Miyaura coupling reactions
Comparison with Similar Compounds
3-Bromobenzenesulfonyl chloride: Similar in structure but lacks the benzofuran ring.
2-Bromo-1-benzofuran-3-sulfonyl chloride: Positional isomer with the sulfonyl chloride group at a different position on the benzofuran ring.
Uniqueness: 3-Bromo-1-benzofuran-2-sulfonyl chloride is unique due to the presence of both the benzofuran ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
3-bromo-1-benzofuran-2-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO3S/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWALYCVZMTVWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288142 | |
Record name | 3-Bromo-2-benzofuransulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128852-14-2 | |
Record name | 3-Bromo-2-benzofuransulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128852-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-benzofuransulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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